molecular formula C24H25ClFN5O3 B580182 Afatinib-d6

Afatinib-d6

Cat. No.: B580182
M. Wt: 492.0 g/mol
InChI Key: ULXXDDBFHOBEHA-VCXSEIMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afatinib-d6 is a deuterated form of afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated version, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.

Mechanism of Action

Target of Action

Afatinib-d6, also known as Afatinib D6, primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound acts as a tyrosine kinase inhibitor. It covalently binds to the kinase domains of its targets (EGFR, HER2, and HER4) and irreversibly inhibits their tyrosine kinase autophosphorylation . This irreversible inhibition results in the downregulation of ErbB signaling, thereby disrupting the proliferation and survival of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ErbB signaling pathway. By inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4, this compound disrupts the downstream signaling events that lead to cell proliferation and survival . Additionally, this compound has been shown to suppress CD8+ T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics. After oral administration, maximum plasma concentrations of this compound are reached approximately 2–5 hours post-dose . The drug is predominantly excreted unchanged in the feces, with approximately 5% excreted in urine . The effective elimination half-life is approximately 37 hours . Factors such as sex, body weight, and renal function can influence the exposure to this compound .

Result of Action

The molecular effect of this compound is the disruption of the ErbB signaling pathway, leading to the inhibition of cell proliferation and survival . On a cellular level, this compound reduces tumor-infiltrating lymphocyte numbers and inhibits CD8+ T lymphocyte proliferation . It has also been observed to reduce average speed in certain cell lines and induce apoptosis .

Action Environment

Environmental factors such as food intake can influence the action of this compound. Food has been shown to reduce total exposure to the drug . Furthermore, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Biochemical Analysis

Biochemical Properties

Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Afatinib-d6 is synthesized through a multi-step process involving several key reactions. The synthesis starts with 4-fluoro-2-aminobenzoic acid, which undergoes cyclization, nitration, substitution, reduction, condensation, and salification . The process involves the use of various reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure scalability and cost-effectiveness. The process includes careful selection of starting materials, reaction conditions, and purification methods to achieve a high-quality product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Afatinib-d6 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and the final deuterated compound, which is used for pharmacokinetic studies .

Scientific Research Applications

Afatinib-d6 has several scientific research applications, including:

Comparison with Similar Compounds

Afatinib-d6 is compared with other similar compounds such as:

    Osimertinib: Another EGFR inhibitor used in the treatment of NSCLC.

    Gefitinib and Erlotinib: First-generation EGFR inhibitors.

Similar compounds include:

This compound is unique due to its irreversible binding to multiple ErbB family members and its use in pharmacokinetic studies to improve drug design and efficacy .

Properties

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-VCXSEIMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.